molecular formula C9H10F2O2S B2797096 Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate CAS No. 1535415-75-8

Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate

Cat. No.: B2797096
CAS No.: 1535415-75-8
M. Wt: 220.23
InChI Key: ZSRYAIHYRLKNGE-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate typically involves the reaction of 3-methylthiophene with ethyl 2,2-difluoroacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 3-methylthiophene, followed by the addition of ethyl 2,2-difluoroacetate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, diethyl ether as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino derivatives, thio derivatives.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it can inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These properties make it valuable in the synthesis of specialized pharmaceutical and electronic materials.

Biological Activity

Overview

Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate is a thiophene derivative recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly for anti-inflammatory, antimicrobial, and anticancer therapies. The unique structural features, including the difluoromethyl group and the thiophene moiety, contribute to its enhanced biological properties.

  • Molecular Formula : C₈H₈F₂O₂S
  • Molecular Weight : 206.21 g/mol
  • CAS Number : 1535415-75-8

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylthiophene with ethyl 2,2-difluoroacetate. Common reagents include sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. This includes effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The presence of the thiophene ring is believed to enhance this activity by interacting with microbial cell membranes.

Antitumor Activity

The compound has shown potential antitumor properties in preliminary studies. It may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth pathways. The mechanism likely involves binding to active sites of these enzymes, thereby blocking their function and leading to reduced tumor growth.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Similar thiophene derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetateC₈H₈F₂O₂SLacks methyl group on thiophene; different biological activities
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetateC₉H₁₁F₂NO₂Used in trifluoromethylation reactions; different reactivity
Ethyl 4-fluoroacetoacetateC₇H₇F₃O₃Contains a fluorine substituent but different functional groups

The unique substitution pattern on the thiophene ring of this compound enhances its electronic and steric properties compared to similar compounds, potentially leading to improved biological activities.

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
  • Antitumor Research : In vitro assays showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of cytochrome c release and activation of caspases .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, indicating its anti-inflammatory potential .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2S/c1-3-13-8(12)9(10,11)7-6(2)4-5-14-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRYAIHYRLKNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CS1)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535415-75-8
Record name ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate
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